molecular formula C12H16F3NO2 B3173121 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline CAS No. 946773-18-8

2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3173121
CAS No.: 946773-18-8
M. Wt: 263.26 g/mol
InChI Key: NCSPVSRUKMQLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H16F3NO2 It is a derivative of aniline, characterized by the presence of a trifluoromethyl group and a propoxyethoxy substituent

Scientific Research Applications

2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-(2-Propoxyethoxy)aniline with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with specific proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Propoxyethoxy)-4-(trifluoromethyl)aniline
  • 2-(2-Propoxyethoxy)-6-(trifluoromethyl)aniline
  • 2-(2-Propoxyethoxy)-5-(difluoromethyl)aniline

Uniqueness

2-(2-Propoxyethoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs, making it a compound of particular interest in research and industrial applications.

Properties

IUPAC Name

2-(2-propoxyethoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2/c1-2-5-17-6-7-18-11-4-3-9(8-10(11)16)12(13,14)15/h3-4,8H,2,5-7,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSPVSRUKMQLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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